N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

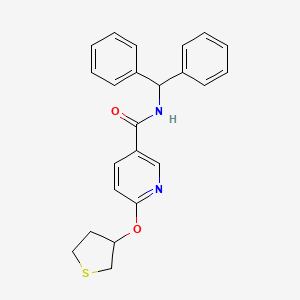

N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative characterized by a benzhydryl group (diphenylmethyl) at the N-position and a tetrahydrothiophen-3-yl ether substituent at the 6-position of the pyridine ring. Nicotinamide derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and metabolic regulatory properties .

Properties

IUPAC Name |

N-benzhydryl-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c26-23(19-11-12-21(24-15-19)27-20-13-14-28-16-20)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINKDTKWRWTIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Tetrahydrothiophen-3-yl Ether: This step involves the reaction of tetrahydrothiophene with an appropriate halogenated compound under basic conditions to form the tetrahydrothiophen-3-yl ether.

Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzhydryl chloride and a Lewis acid catalyst.

Coupling with Nicotinamide: The final step involves coupling the benzhydryl-tetrahydrothiophen-3-yl ether with nicotinamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzhydryl or tetrahydrothiophen-3-yl positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a nicotinamide core with derivatives reported in recent studies (Table 1). Key structural variations include:

- N-substituent: The benzhydryl group contrasts with thiazolidinone or benzothiazole-linked moieties in analogues (e.g., compounds 6a–j from ).

- 6-position substituent : The tetrahydrothiophen-3-yl ether differs from simpler alkoxy groups or heterocyclic appendages.

Table 1: Structural and Functional Comparison of Nicotinamide Derivatives

The tetrahydrothiophen moiety may improve metabolic stability over furan or phenyl ethers due to reduced oxidative susceptibility .

Analytical and Detection Methods

The quantification of nicotinamide derivatives, including the target compound, can be achieved via UPLC-MS/MS as described in . Key methodological considerations:

- Extraction: The target compound’s hydrophobicity may necessitate adjustments to the 10% methanol-water solvent system used for simpler nicotinamides.

- Chromatography : Retention time and ionizability may differ due to the tetrahydrothiophen and benzhydryl groups, requiring column or mobile phase optimization.

- Sensitivity : Estimated LOD for the target compound could range from 0.1–1.0 µg/mL based on structural analogs .

Biological Activity

N-benzhydryl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound derived from the nicotinamide class. Its unique structure includes a benzhydryl group, a tetrahydrothiophen-3-yl ether linkage, and a nicotinamide moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits properties characteristic of both nicotinamides and thiophene derivatives, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, potentially influencing various cellular processes such as signal transduction and gene expression.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. For instance, it has been investigated for its potential to inhibit amine oxidases, which play a critical role in oxidative metabolism and are linked to various diseases .

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Compounds similar to this compound have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Therapeutic Potential

This compound is being explored for its therapeutic potential in treating conditions associated with oxidative stress and enzyme dysregulation. Its unique structure may allow it to target specific pathways involved in diseases such as cancer and neurodegenerative disorders.

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| N-benzhydryl-6-chloro-nicotinamide | Structure | Moderate affinity for 5-HT1A receptors |

| N-benzhydryl-6-(tetrahydrofuran-3-yl)oxy-nicotinamide | Similar to above | Potential enzyme inhibition |

| N-benzhydryl-nicotinamide | - | General anti-inflammatory properties |

The presence of the tetrahydrothiophen moiety in this compound distinguishes it from other compounds, potentially enhancing its reactivity and interaction with biological targets.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Study on Amine Oxidases : Research highlighted the role of amine oxidases in oxidative stress conditions. The study demonstrated that compounds inhibiting these enzymes could reduce tissue damage associated with oxidative stress .

- Antioxidant Effects : In vitro studies showed that related compounds exhibited significant antioxidant activity, suggesting that N-benzhydryl derivatives may offer protective effects against oxidative damage in cells .

- Therapeutic Investigations : Ongoing clinical trials are assessing the efficacy of similar compounds in treating neurodegenerative diseases, focusing on their ability to modulate neuroinflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.